(z)-Oct-4-ene-1,8-diol
Overview
Description
(z)-Oct-4-ene-1,8-diol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Novel Tandem Cyclization
Urabe et al. (2003) demonstrated the use of (Z)-4-Octene-1,8-diol in a novel tandem cyclization process. This process led to the formation of stereodefined bicyclo[3.3.0]octenes with high diastereoselectivity, demonstrating the compound's utility in constructing complex molecular structures with precise stereochemistry (Urabe, Suzuki, Sasaki, & Sato, 2003).
2. Dehydrogenative Aromatization
Wei et al. (2021) explored the dehydrogenative aromatization of 1-octene using Ni/ZSM-5-based catalysts. Their research highlighted the potential of (Z)-4-Octene-1,8-diol in catalytic reactions, particularly in improving the conversion of octene to aromatics with minimal coking and enhanced durability (Wei, Song, Han, Xue, Liu, & Peng, 2021).
3. Hydroalumination and Isomerisation
Weliange et al. (2015) studied the hydroalumination and isomerisation of internal octenes, including (Z)-4-Octene-1,8-diol. Their research provides insights into the interaction of internal olefins with alkylaluminium hydrides, highlighting the compound's role in the study of metal-alkyls and catalytic reactions (Weliange, McGuinness, Gardiner, & Patel, 2015).
4. Ethylene Oligomerization
Tobisch and Ziegler (2004) conducted a theoretical analysis of the catalytic abilities of group 4 metals in the linear ethylene oligomerization, where compounds like (Z)-4-Octene-1,8-diol play a significant role. This study provides insights into the influence of different metals on the catalytic activity and selectivity in such processes (Tobisch & Ziegler, 2004).
Properties
IUPAC Name |
(Z)-oct-4-ene-1,8-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h1-2,9-10H,3-8H2/b2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOOKKJSFZYCSH-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=CCCCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C=C\CCCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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